molecular formula C7H12N2O2 B2693588 Tert-butyl 2-amino-2-cyanoacetate CAS No. 68970-51-4

Tert-butyl 2-amino-2-cyanoacetate

Cat. No.: B2693588
CAS No.: 68970-51-4
M. Wt: 156.185
InChI Key: JHQVNOCQCUQVLR-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-cyanoacetate is an organic compound with the molecular formula C7H11NO2 It is a derivative of cyanoacetic acid and is characterized by the presence of a tert-butyl ester group, an amino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-amino-2-cyanoacetate can be synthesized through the reaction of tert-butyl cyanoacetate with ammonia or an amine. One common method involves the reaction of tert-butyl cyanoacetate with an amine in the presence of a base such as sodium ethoxide in ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and automated systems helps in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, methanol, dimethylformamide.

    Catalysts: Palladium, nickel.

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-amino-2-cyanoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The amino group can act as a nucleophile, while the cyano group can participate in electrophilic reactions. The compound can form stable intermediates that facilitate the formation of various products through different reaction pathways .

Comparison with Similar Compounds

    Ethyl cyanoacetate: Similar structure but with an ethyl ester group instead of a tert-butyl group.

    Methyl cyanoacetate: Contains a methyl ester group.

    Cyanoacetic acid: The parent compound without the ester group.

Uniqueness: Tert-butyl 2-amino-2-cyanoacetate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and enhances its stability compared to other cyanoacetate derivatives .

Properties

IUPAC Name

tert-butyl 2-amino-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQVNOCQCUQVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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